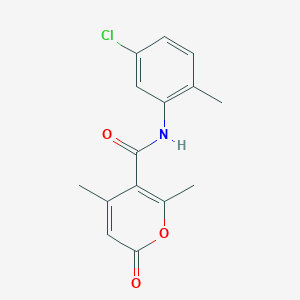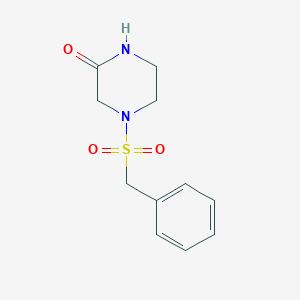
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is complex and involves multiple pathways. One of the main mechanisms of action is through the activation of the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide activates the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. By inhibiting this pathway, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can reduce oxidative stress, inflammation, and cell proliferation. In addition, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another advantage of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its low toxicity, making it a safer alternative to traditional chemotherapy drugs.
However, one of the limitations of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its poor solubility in water, which can make it difficult to administer in certain formulations. In addition, more research is needed to fully understand the long-term effects of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide on human health.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One potential direction is the development of new formulations that improve the solubility and bioavailability of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. Another direction is the investigation of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in other diseases, such as diabetes and neurodegenerative diseases.
In addition, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and its effects on human health. This could lead to the development of new drugs and therapies that target specific pathways and diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves the condensation of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Researchers have found that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been found to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Studies have shown that N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-8-4-5-11(16)7-12(8)17-15(19)14-9(2)6-13(18)20-10(14)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJTYSOLRLJRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)